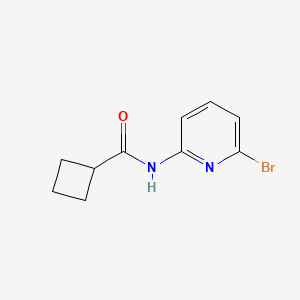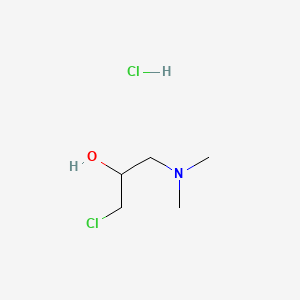
N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride
説明
“N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride” is a quaternary ammonium compound used as a reactant and reactant modifier in various industrial processes. It has a CAS Number of 205690-51-3 and a molecular formula of C5H13Cl2NO .
Molecular Structure Analysis
The IUPAC name for this compound is 1-chloro-3-(dimethylamino)-2-propanol hydrochloride . The InChI key is also provided in the search results .The physical form of the compound is not explicitly mentioned in the search results .
科学的研究の応用
-
Organic Synthesis
-
Medical Research
-
Material Science
-
Polymer Modification
- This compound is used as a cationic monomer to modify natural and synthetic polymers to produce quaternary ammonium compounds .
- The addition of the quaternary ammonium group on the product results in increased polarity, hygroscopicity and affinity for anionic materials .
- It is suitable as dry strength additives for paper, retention aids, flocculants, electroconductive resins, antistatic agents, fabric softeners, asphalt emulsifiers, emollients, and in various surfactant applications .
-
Cellulose Cationization
-
Synthesis of Cationic Glycogen
-
Quaternary Ammonium Compounds Production
- This compound is used as a cationic monomer to produce quaternary ammonium compounds .
- These compounds have a broad array of end uses, including as dry strength additives for paper, retention aids, flocculants, electroconductive resins, antistatic agents, fabric softeners, asphalt emulsifiers, emollients, and in various surfactant applications .
-
Resolution of 2,2′-Dihydroxy-1,1′-Binaphthyl Enantiomers
-
Synthesis of N-Aryl Chitosan Derivatives
-
Production of Dehydroabietylamine Derivatives
Safety And Hazards
特性
IUPAC Name |
1-chloro-3-(dimethylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO.ClH/c1-7(2)4-5(8)3-6;/h5,8H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDHZGMNEDEKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CCl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



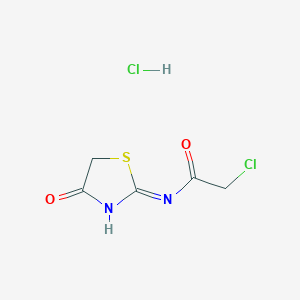
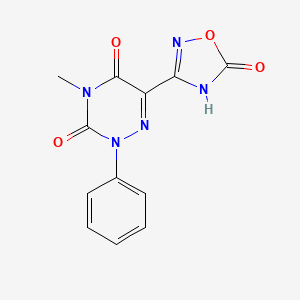
![4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1418295.png)

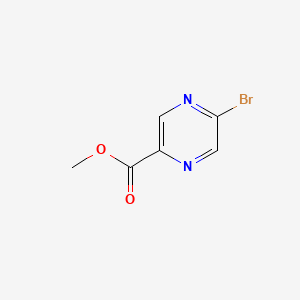
![S-((4AR,6R,7S,8S,8aS)-7-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B1418298.png)
![Ethyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B1418300.png)
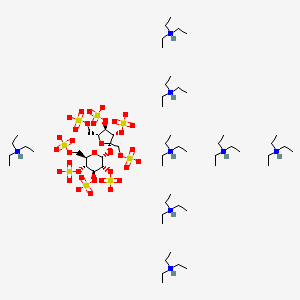

![Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1418305.png)

![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)

